Xylazine hydrochloride Xylazine hydrochloride Xylazine hydrochloride is the hydrochloride salt of xylazine. It is used as a sedative, analgesic, and muscle relaxant in veterinary medicine. It has a role as an alpha-adrenergic agonist, an analgesic, an emetic, a muscle relaxant and a sedative. It contains a xylazine(1+).
An adrenergic alpha-2 agonist used as a sedative, analgesic and centrally acting muscle relaxant in VETERINARY MEDICINE.
See also: Xylazine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 23076-35-9
VCID: VC0003980
InChI: InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H
SMILES: CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl
Molecular Formula: C12H17ClN2S
Molecular Weight: 256.80 g/mol

Xylazine hydrochloride

CAS No.: 23076-35-9

Cat. No.: VC0003980

Molecular Formula: C12H17ClN2S

Molecular Weight: 256.80 g/mol

* For research use only. Not for human or veterinary use.

Xylazine hydrochloride - 23076-35-9

CAS No. 23076-35-9
Molecular Formula C12H17ClN2S
Molecular Weight 256.80 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Standard InChI InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H
Standard InChI Key QYEFBJRXKKSABU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl

Chemical Profile and Structural Characteristics

Molecular Composition and Physicochemical Properties

Xylazine hydrochloride (C₁₂H₁₇ClN₂S) is a thiazine derivative with a molecular weight of 256.79 g/mol . The compound exists as a white crystalline powder with a melting point of 140°C and predicted boiling point of 334.2±52.0°C . Its solubility profile shows high miscibility in methanol (50 mg/ml) and dilute hydrochloric acid solutions, while being practically insoluble in water and alkaline media . The crystalline structure features a 2-(2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazine backbone protonated at the thiazine nitrogen, with chloride as the counterion .

Table 1: Key Physicochemical Properties of Xylazine Hydrochloride

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂S
Molecular Weight256.79 g/mol
Melting Point140°C
Boiling Point334.2±52.0°C (Predicted)
Solubility in Methanol50 mg/ml
pKa7.67±0.20 (Predicted)
Refractive Index1.5700 (Estimate)

Structural Activity Relationships

The compound's pharmacological activity stems from its structural similarity to clonidine, featuring an aromatic dimethylphenyl group linked to a partially saturated thiazine ring . Molecular docking studies reveal that the protonated amine at physiological pH facilitates interaction with α2-adrenergic receptors through ionic bonding with aspartate residues in the receptor's transmembrane domain . The thiazine ring's conformational flexibility allows optimal positioning within the receptor binding pocket, while the 2,6-dimethyl substitution on the phenyl ring enhances lipophilicity and CNS penetration .

Pharmacological Mechanisms and Receptor Interactions

α2-Adrenergic Receptor Agonism

Xylazine hydrochloride demonstrates high affinity for α2-adrenergic receptors (Ki = 194 nM), with 30-fold selectivity over α1 receptors . Its mechanism involves presynaptic inhibition of norepinephrine release through Gi-protein coupled receptor activation, resulting in decreased sympathetic outflow . This action produces characteristic effects including:

  • Sedation (mediated by locus coeruleus inhibition)

  • Analgesia (via spinal cord dorsal horn modulation)

  • Muscle relaxation (through supraspinal pathways)

  • Transient hypertension followed by prolonged hypotension

Secondary Pharmacological Effects

Beyond primary receptor interactions, xylazine modulates several neurotransmitter systems:

  • Dopaminergic Pathways: Reduces dopamine release in prefrontal cortex at doses >0.5 mg/kg

  • Serotonergic Systems: Increases 5-HT1A receptor sensitivity at analgesic doses

  • Insulin Secretion: Inhibits glucose-dependent insulin release through pancreatic α2-receptors

Table 2: Comparative Pharmacokinetic Parameters Across Species

Speciest½α (min)t½β (min)Vd (L/kg)Bioavailability (%)
Horse5.9502.140-48
Cattle1.2351.8N/A
Sheep2.4221.517-73
Dog3.1452.452-90

Veterinary Clinical Applications

Species-Specific Dosing Protocols

The compound's interspecies variability necessitates careful dosing:

  • Equines: 0.5-1.1 mg/kg IV for standing sedation

  • Ruminants: 0.02-0.2 mg/kg IM for chemical restraint

  • Canines: 1-2 mg/kg IM combined with ketamine (5-10 mg/kg)

  • Felines: 0.5-1 mg/kg IM with opioid agonists for surgical anesthesia

Adverse Effect Management

Common veterinary complications require specific interventions:

  • Bradycardia: Atropine (0.02-0.04 mg/kg IV) reverses vagal stimulation

  • Hypotension: Intravenous crystalloids (10-20 ml/kg) counter vasodilation

  • Hyperglycemia: Insulin therapy (0.1 IU/kg) for persistent elevations >300 mg/dl

Human Toxicology and Illicit Use Patterns

Emerging Epidemiologic Trends

Analysis of 59 human cases reveals concerning patterns :

  • Route Prevalence: Intravenous (68%), inhalation (19%), intramuscular (13%)

  • Co-ingestants: Fentanyl (72%), heroin (53%), benzodiazepines (41%)

  • Dose Range: 40-4300 mg (mean fatal dose 1200 mg vs. 525 mg non-fatal)

Table 3: Human Toxicity Parameters

ParameterNon-Fatal RangeFatal Range
Blood Concentration0.03-4.6 mg/LTrace-16 mg/L
Onset Time2-15 minutes<10 minutes
Survival Rate64.4%35.6%

Clinical Management Challenges

Human intoxication presents unique complexities:

  • Naloxone Resistance: 87% of cases require adjunctive vasopressors despite opioid co-ingestion

  • Cutaneous Manifestations: 62% develop necrotic ulcers at injection sites within 72 hours

  • Withdrawal Syndrome: Protracted course (7-21 days) with mixed adrenergic/cholinergic features

Regulatory Landscape and Detection Methodologies

Analytical Detection Techniques

Advanced screening methods have emerged to address illicit use:

  • LC-MS/MS: LOD 0.1 ng/ml in whole blood, linear range 0.5-100 ng/ml

  • GC-NPD: Retention time 8.2±0.3 minutes, 95% recovery from urine

  • Immunoassay: Cross-reactivity <2% with common opioids

Global Regulatory Responses

Recent policy initiatives aim to curb non-veterinary use:

  • US FDA Alert: April 2023 warning about xylazine-adulterated opioids

  • EU Directive 2024/15: Track-and-trace requirements for veterinary distributors

  • WHO Pre-Review: Scheduled for 2025 Expert Committee on Drug Dependence

"The xylazine crisis represents a convergence of veterinary medicine and human substance use that challenges traditional paradigms of drug regulation and overdose management." - Systematic Review on Xylazine in the Opioid Epidemic

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator